octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1478089-34-7
VCID: VC5826614
InChI: InChI=1S/C10H16N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-7H2
SMILES: C1CCN2CCCC(C2C1)C#N
Molecular Formula: C10H16N2
Molecular Weight: 164.252

octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers

CAS No.: 1478089-34-7

Cat. No.: VC5826614

Molecular Formula: C10H16N2

Molecular Weight: 164.252

* For research use only. Not for human or veterinary use.

octahydro-1H-quinolizine-1-carbonitrile, Mixture of diastereomers - 1478089-34-7

Specification

CAS No. 1478089-34-7
Molecular Formula C10H16N2
Molecular Weight 164.252
IUPAC Name 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carbonitrile
Standard InChI InChI=1S/C10H16N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-7H2
Standard InChI Key NXSJJHAEJAQDGI-UHFFFAOYSA-N
SMILES C1CCN2CCCC(C2C1)C#N

Introduction

Structural and Stereochemical Characteristics

Table 1: Key Structural Features

PropertyDescription
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
Bicyclic SystemOctahydro-1H-quinolizine (fused 6- and 5-membered rings)
Functional GroupCarbonitrile (-CN) at C1
StereocentersC1, C3, C9a (configuration-dependent)

The nitrile group introduces both electronic and steric effects, influencing reactivity in subsequent transformations such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Synthetic Methodologies

Cyclization Strategies for Bicyclic Framework

Synthesis of octahydroquinolizine derivatives often employs transition metal-catalyzed cyclopropanation followed by ring-opening reactions. A representative approach involves:

  • Substrate Preparation: Starting from 2-piperidone derivatives, Heck or Suzuki-Miyaura couplings introduce substituents for subsequent cyclization .

  • Cyclopropanation: Rhodium(II) catalysts (e.g., Rh₂(esp)₂) enable intramolecular cyclopropanation of tetrasubstituted enecarbamates, forming strained intermediates.

  • Ring-Opening: Acidic conditions (e.g., BF₃·OEt₂) promote ring-opening via iminium ion intermediates, yielding decahydro- or octahydroquinolizines .

Table 2: Representative Reaction Conditions and Yields

StepConditionsYield (%)Diastereomeric RatioSource
CyclopropanationRh₂(esp)₂ (0.1 mol%), CH₂Cl₂, 25°C, 2 h703.3:1
Ring-OpeningBF₃·OEt₂, CH₂Cl₂, -20°C to rt, 5 h853.8:1

Stereochemical outcomes depend critically on the protecting groups (e.g., Ts, Cbz) and solvent polarity, with polar aprotic solvents favoring higher diastereoselectivity .

Analytical Characterization

Spectroscopic and Chromatographic Profiling

Diastereomer mixtures require advanced analytical techniques for resolution and characterization:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR distinguishes diastereomers through splitting patterns in the 1.5–3.0 ppm region (methylene protons) and upfield shifts for axial nitrile groups .

  • Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers when combined with pre-column derivatization using chiral auxiliaries .

  • X-ray Crystallography: Single-crystal analysis of isolated diastereomers confirms absolute configurations, as demonstrated for related quinolizine-carboxylic acid derivatives .

Functionalization and Applications

Table 3: Biological Activity of Derived Compounds

DerivativeTargetIC₅₀ (μM)Source
Triazole-quinolizineInfluenza A/H1N112.3
Carboxylic acidNeuraminidase (H3N2)8.7

Challenges and Future Directions

Stereochemical Control and Scalability

Current limitations include:

  • Incomplete Diastereoselectivity: Even optimized conditions yield ratios ≤4:1, necessitating chromatographic separation .

  • Catalyst Cost: Rhodium complexes, while effective, impose high costs for industrial-scale synthesis .

Emerging strategies focus on organocatalytic asymmetric synthesis and continuous-flow systems to enhance efficiency .

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